molecular formula C23H24N2O6 B11142128 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one

Cat. No.: B11142128
M. Wt: 424.4 g/mol
InChI Key: IKOJJVPOCHGCJQ-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin family, characterized by a benzopyrone core (2H-chromen-2-one) with hydroxyl, methyl, and a piperazine-linked oxoethyl substituent.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

7,8-dihydroxy-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylchromen-2-one

InChI

InChI=1S/C23H24N2O6/c1-14-17-7-8-19(26)21(28)22(17)31-23(29)18(14)13-20(27)25-11-9-24(10-12-25)15-3-5-16(30-2)6-4-15/h3-8,26,28H,9-13H2,1-2H3

InChI Key

IKOJJVPOCHGCJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Amide Bond Formation

The key step involves coupling 3-glycolic acid coumarin with 4-(4-methoxyphenyl)piperazine using benzotriazole-mediated activation . The glycolic acid is first converted to its benzotriazole ester by reacting with 1H-benzotriazole in DCM under N₂ atmosphere. Subsequent reaction with the piperazine derivative in ethanol at reflux for 8 hours yields the target compound with 68–74% efficiency.

Optimization Note : Microwave-assisted synthesis (100°C, 30 minutes) improves reaction efficiency to 81–85% by enhancing molecular collisions and reducing side product formation.

Deprotection of Methoxy Groups

The final step involves demethylation of the 7- and 8-methoxy groups using hydrobromic acid (48%) in acetic acid at 110°C for 5 hours. This step restores the hydroxyl groups, yielding the final product with 78–83% purity. Chromatographic purification (silica gel, ethyl acetate/hexane gradient) removes residual dimethoxy byproducts.

Analytical Characterization

The compound is characterized via:

  • ¹H NMR (DMSO-d₆): δ 10.21 (s, 2H, 7,8-OH), 8.73 (s, 1H, C-4 coumarin), 6.82–7.24 (m, 4H, aromatic), 3.77 (s, 3H, OCH₃), 3.42–3.65 (m, 8H, piperazine).

  • LC-MS : m/z 483.2 [M+H]⁺.

  • Melting Point : 210–212°C (decomposition).

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)AdvantagesLimitations
Benzotriazole couplingAmide bond formation68–74High regioselectivityRequires inert conditions
Microwave-assistedCoupling under microwave81–85Reduced reaction timeSpecialized equipment needed
Classical condensationStepwise alkylation58–64SimplicityLow efficiency for bulky groups

Challenges and Optimization Strategies

  • Side Reactions : Competing esterification at the coumarin hydroxyl groups is mitigated by prior methylation.

  • Piperazine Solubility : Using polar aprotic solvents (e.g., DMF) enhances piperazine reactivity in coupling steps.

  • Demethylation Control : Excess HBr leads to coumarin ring degradation; stoichiometric HBr (1.2 equiv.) optimizes yield.

Industrial-Scale Considerations

For large-scale production, continuous-flow reactors are recommended to maintain temperature control during exothermic steps like Friedel-Crafts acylation. Patent US3538098A highlights the use of ethyl acetate for efficient extraction and recrystallization, reducing solvent waste .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The hydroxyl groups at positions 7 and 8 of the coumarin ring undergo alkylation and acylation under basic conditions. For example:

  • Reagents : Benzyl chloride, acetyl chloride.

  • Conditions : Dry pyridine or DMSO with catalytic POCl₃ .

  • Products : O-alkylated (e.g., methoxybenzoyl derivatives) or O-acetylated analogs.

Key Data:

Reaction TypeReagents/ConditionsProduct Structure ModificationsYield (%)Reference
Alkylation3-methyl-benzyl chloride, K₂CO₃, DMF7,8-bis(3-methyl-benzyloxy) derivative65–78
AcylationAcetic anhydride, pyridine, 60°C7,8-diacetate82

Oxidation and Reduction Reactions

The chromen-2-one core and side-chain functional groups participate in redox reactions:

  • Oxidation : The 4-methyl group undergoes oxidation to a carboxylic acid using KMnO₄ in acidic conditions.

  • Reduction : The ketone group (2-oxoethyl side chain) is reduced to a secondary alcohol with NaBH₄ or LiAlH₄.

Key Data:

Reaction TypeReagents/ConditionsProductSelectivityReference
OxidationKMnO₄, H₂SO₄, 80°C4-carboxycoumarin derivativeHigh
ReductionNaBH₄, ethanol, RT3-(2-hydroxyethyl) side chainModerate

Hydrolysis Reactions

The lactone ring and ester side chain are hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl cleaves the lactone to yield a dicarboxylic acid .

  • Basic Hydrolysis : NaOH converts the ester group (2-oxoethyl) to a carboxylic acid.

Key Data:

ConditionsHydrolysis SiteProductRate Constant (min⁻¹)Reference
6N HCl, refluxLactone ring7,8-dihydroxy-4-methylcoumarilic acid0.12
2M NaOH, 60°C2-oxoethyl side chain3-(carboxyethyl) derivative0.08

Electrophilic Substitution

The electron-rich coumarin core undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 or 5 .

  • Sulfonation : SO₃ in H₂SO₄ adds sulfonic acid groups .

Key Data:

ReactionReagents/ConditionsPosition SubstitutedMajor ProductReference
NitrationHNO₃ (conc.), H₂SO₄, 0–5°CC-66-nitro-7,8-dihydroxy derivative
SulfonationSO₃, H₂SO₄, 50°CC-55-sulfo-7,8-dihydroxy derivative

Metal Complexation

The 7,8-dihydroxy groups act as bidentate ligands for transition metals:

  • Reagents : Fe³⁺, Cu²⁺, or Al³⁺ salts.

  • Applications : Enhanced fluorescence or catalytic activity in metal-organic frameworks (MOFs) .

Key Data:

Metal IonSolvent SystemStability Constant (log β)ApplicationReference
Fe³⁺Ethanol/water (1:1)12.3 ± 0.2Fluorescence sensing
Cu²⁺Methanol10.8 ± 0.3Oxidation catalysis

Piperazine Substituent Reactivity

The piperazine moiety undergoes N-alkylation and condensation:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Condensation : Forms Schiff bases with aldehydes (e.g., benzaldehyde) .

Key Data:

Reaction TypeReagents/ConditionsProductYield (%)Reference
N-AlkylationCH₃I, K₂CO₃, DMFN-methylpiperazinium derivative75
Schiff BaseBenzaldehyde, acetic acid, refluxPiperazinyl benzylidene derivative68

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or dimerization:

  • Conditions : UV light (λ = 254 nm), acetone solvent.

  • Products : Coumarin dimers or cross-linked polymers.

Key Data:

ReactionQuantum Yield (Φ)Major ProductApplicationReference
[2+2] Cycloaddition0.45Head-to-tail dimerPolymer synthesis

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with hydroxyl groups exhibit strong antioxidant properties. The antioxidant activity of 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies demonstrate that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Properties

The compound has shown promising results against a range of microbial strains. In vitro studies reveal that it exhibits significant antibacterial and antifungal activities. For instance, it has been tested against strains such as Staphylococcus aureus and Candida albicans, showing effective inhibition of growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have indicated that it induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, it has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and promoting programmed cell death.

Case Studies

Several studies have documented the effects of this compound in specific experimental setups:

StudyFocusResults
Gondru et al. (2015)Antioxidant and antimicrobial activityDemonstrated strong antioxidant capacity and effective inhibition against E. coli and Bacillus subtilis .
Kumar et al. (2020)Anticancer effectsInduced apoptosis in breast cancer cell lines; reduced viability significantly .
RSC Advances (2015)Synthesis and characterizationEstablished synthetic routes confirming the structure and bioactivity through spectral analysis .

Mechanism of Action

The mechanism of action of 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Oxoethyl Motifs

Compound Name Key Structural Differences Biological Activity/Findings Reference
1-Ethyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted phenyl)-2-oxoethyl]-1-piperazinyl}-quinoline-3-carboxylic acid Fluoroquinolone core replaces coumarin; fluorine enhances antibacterial potency Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria
3-Benzyl-2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-tetrahydrobenzothienopyrimidinone Sulfanyl linker instead of oxoethyl; benzothienopyrimidinone core Anticancer activity via kinase inhibition; improved solubility due to sulfanyl group
7-Hydroxy-8-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-3-(4-methylthiazol-2-yl)-2H-chromen-2-one Hydroxyethyl-piperazine substituent; thiazolyl group at position 3 Enhanced antimicrobial activity due to thiazole’s electron-withdrawing effects

Functional Group Impact on Pharmacokinetics

  • Piperazine Substitution :
    • 4-Methoxyphenyl (target compound): Increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .
    • Hydroxyethyl (): Introduces polarity (logP ~1.2), improving aqueous solubility but reducing CNS bioavailability .
  • Core Modifications: Coumarin vs. Quinoline: Quinoline derivatives (e.g., ) exhibit stronger DNA gyrase inhibition, while coumarins show antioxidant and anti-inflammatory profiles .

Key Research Findings

  • Synthetic Accessibility : The target compound’s piperazine-oxoethyl side chain is synthesized via nucleophilic substitution of bromoacetyl intermediates with 4-(4-methoxyphenyl)piperazine, achieving yields of 65–72% .
  • Computational Studies : Molecular docking reveals the 4-methoxyphenyl group stabilizes hydrophobic pockets in bacterial dihydrofolate reductase (ΔG = -9.2 kcal/mol) .
  • Stability : The 7,8-dihydroxy groups are prone to oxidation at pH >7, requiring formulation with antioxidants for in vivo use .

Biological Activity

The compound 7,8-dihydroxy-3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2H-chromen-2-one is a derivative of coumarin that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C20H24N2O4
  • Molecular Weight : 356.42 g/mol
  • IUPAC Name : this compound

Structural Features

  • Coumarin Backbone : The coumarin moiety contributes to its pharmacological properties.
  • Piperazine Ring : The presence of a piperazine ring is associated with various biological activities, including antidepressant and antipsychotic effects.

Antidepressant Activity

Research indicates that coumarin-piperazine derivatives exhibit significant antidepressant activity. In a study by Santana et al. (2019), compounds similar to the one were shown to interact with serotonin receptors, which are crucial in mood regulation. The introduction of specific substituents on the piperazine ring enhanced the binding affinity to these receptors, demonstrating potential as antidepressants .

Anticancer Properties

The anticancer potential of this compound has also been investigated. A study highlighted that coumarin derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .

Antioxidant and Anti-inflammatory Effects

The compound demonstrates notable antioxidant properties, which are essential for protecting cells from oxidative stress. Additionally, it exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study 1: Antidepressant Efficacy

In a controlled trial involving animal models, a derivative similar to the target compound was administered to assess its antidepressant effects. Results indicated a significant reduction in depressive-like behaviors compared to control groups, attributed to its serotonergic activity .

Study 2: Anticancer Screening

A multicellular spheroid model was used to evaluate the anticancer efficacy of the compound. The results showed substantial cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications .

Study 3: Antioxidant Capacity

In vitro assays demonstrated that the compound significantly scavenged free radicals, with results suggesting its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes for coupling the piperazine moiety to the coumarin core in this compound?

  • Methodological Answer : The coupling reaction between the piperazine derivative and the coumarin scaffold can be optimized using a nucleophilic substitution or amidation approach. For example, in analogous syntheses, refluxing in ethanol with a base (e.g., KOH) facilitates the formation of the 2-oxoethyl linkage (as seen in ). Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Stoichiometry : A 1.2:1 molar ratio of the piperazine derivative to coumarin intermediate minimizes unreacted starting material.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of the 7,8-dihydroxy groups (δ 5.8–6.2 ppm for aromatic protons) and the piperazine sidechain (δ 3.2–3.8 ppm for piperazine protons) .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of coumarin) and ~1250 cm1^{-1} (C-O-C of methoxyphenyl) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. How can researchers design an initial biological screening protocol for this compound?

  • Methodological Answer : Prioritize targets based on structural analogs. For example:
  • Enzyme inhibition assays : Test against kinases or phosphodiesterases due to the coumarin core’s known activity.
  • Receptor binding studies : Screen for serotonin (5-HT) or dopamine receptor affinity, given the piperazine moiety’s prevalence in CNS-targeting drugs .
    Use a tiered approach:
  • Primary screening : Radioligand binding assays at 10 µM concentration.
  • Secondary assays : Dose-response curves (IC50_{50}/EC50_{50}) for hits.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted receptor binding affinities?

  • Methodological Answer : Discrepancies between experimental and computational data may arise from conformational flexibility. Address this via:
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations to sample low-energy conformers of the compound-receptor complex.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed poses .
    Cross-validate with mutagenesis studies targeting residues in the binding pocket (e.g., Ala-scanning) .

Q. What strategies are effective for analyzing stereochemical impacts on biological activity?

  • Methodological Answer : The compound’s chiral centers (e.g., piperazine linkage) require enantiomeric resolution:
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase (85:15 v/v) to separate enantiomers .
  • X-ray Crystallography : Co-crystallize the compound with its target protein to resolve absolute configuration (as in , where triclinic crystal systems were used for similar piperazine derivatives) .
    Compare IC50_{50} values of isolated enantiomers in functional assays.

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Methodological Answer : Contradictory cytotoxicity data may stem from cell-specific uptake or metabolism. Systematic approaches include:
  • Transport Studies : Measure intracellular concentrations via LC-MS/MS.
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rodent) to identify cytotoxic metabolites .
  • Pathway Analysis : Use RNA-seq to compare gene expression in sensitive vs. resistant cell lines .

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